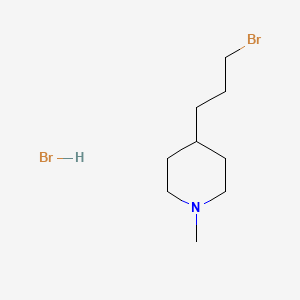
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide is an organic compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science. The compound is characterized by the presence of a bromopropyl group attached to a piperidine ring, which is further methylated. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide typically involves the reaction of 1-methylpiperidine with 3-bromopropyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions. The process begins with the preparation of 1-methylpiperidine, which is then reacted with 3-bromopropyl bromide in a solvent such as toluene. The reaction is conducted at elevated temperatures, and the product is purified using techniques such as distillation and crystallization to obtain a high-purity compound.
化学反応の分析
Types of Reactions
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds and reduced derivatives.
科学的研究の応用
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide involves its interaction with specific molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of drugs and other bioactive compounds, where the compound acts as a reactive intermediate that modifies biological targets.
類似化合物との比較
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide can be compared with other similar compounds such as:
3-Bromopropylamine Hydrobromide: Similar in structure but lacks the piperidine ring, making it less versatile in certain synthetic applications.
4-(3-Bromopropyl)morpholine Hydrobromide: Contains a morpholine ring instead of a piperidine ring, which imparts different chemical properties and reactivity.
4-(3-Bromopropyl)pyridine Hydrobromide: Contains a pyridine ring, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the bromopropyl group with the stability and versatility of the piperidine ring.
特性
分子式 |
C9H19Br2N |
|---|---|
分子量 |
301.06 g/mol |
IUPAC名 |
4-(3-bromopropyl)-1-methylpiperidine;hydrobromide |
InChI |
InChI=1S/C9H18BrN.BrH/c1-11-7-4-9(5-8-11)3-2-6-10;/h9H,2-8H2,1H3;1H |
InChIキー |
UCKKWNLDIRUQRH-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)CCCBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


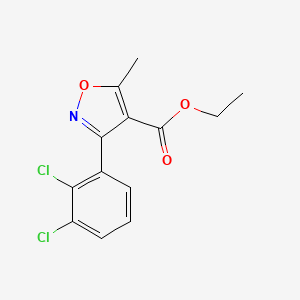

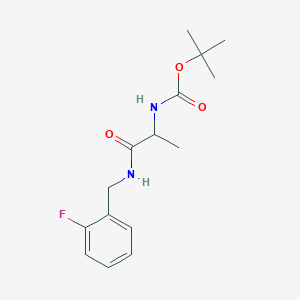
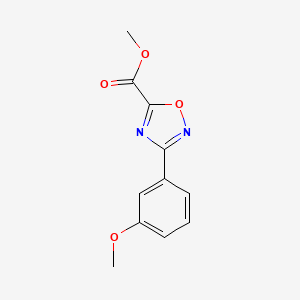
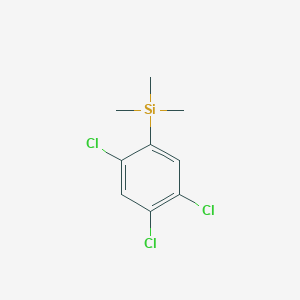
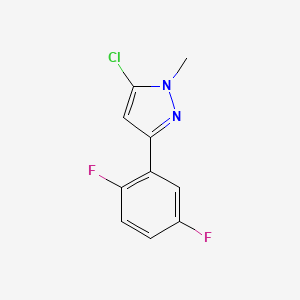

![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)






